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Compound of Interest

Compound Name:
Ethyl 2-[(4-

methoxyphenyl)amino]acetate

Cat. No.: B182486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-

(4-methoxyanilino)acetate, a compound of interest in synthetic and medicinal chemistry. Due to

the limited availability of directly published complete spectral sets for this specific molecule, this

guide also includes data from closely related compounds and established experimental

protocols for its synthesis to support research and development activities.

Spectroscopic Data
While a complete, publicly available dataset for ethyl 2-(4-methoxyanilino)acetate is not readily

found in peer-reviewed literature, the following tables summarize the expected and observed

spectral data based on closely related analogs and general principles of spectroscopic

interpretation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
The proton NMR spectrum of ethyl 2-(4-methoxyanilino)acetate is predicted to show distinct

signals corresponding to the ethyl ester, the methylene bridge, the methoxy group, and the

aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-OCH₂CH₃ ~1.25 Triplet ~7.1

-OCH₂CH₃ ~4.20 Quartet ~7.1

-NH-CH₂- ~3.80 Singlet -

-OCH₃ ~3.75 Singlet -

Aromatic H (ortho to -

NH)
~6.75 Doublet ~9.0

Aromatic H (ortho to -

OCH₃)
~6.85 Doublet ~9.0

-NH- ~4.50 Broad Singlet -

Note: Predicted values are based on standard functional group regions and data from similar

N-substituted anilines.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.
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Carbon Atom Chemical Shift (δ, ppm)

-OCH₂CH₃ ~14.5

-OCH₂CH₃ ~61.0

-NH-CH₂- ~46.0

-OCH₃ ~55.8

Aromatic C (ortho to -NH) ~115.0

Aromatic C (ortho to -OCH₃) ~114.5

Aromatic C (ipso to -NH) ~141.0

Aromatic C (ipso to -OCH₃) ~152.5

C=O ~172.0

Note: Predicted values are based on established chemical shift ranges for similar structures.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)
The IR spectrum is useful for identifying key functional groups.

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3350 - 3450 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 2980 Medium

C=O Stretch (Ester) 1735 - 1750 Strong

C=C Stretch (Aromatic) 1500 - 1600 Medium-Strong

C-O Stretch (Ester) 1150 - 1250 Strong

C-N Stretch 1250 - 1350 Medium

Table 4: Mass Spectrometry (MS) Data (Predicted)
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Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion

peak and characteristic fragmentation patterns.

m/z Ion

209 [M]⁺ (Molecular Ion)

136 [M - COOCH₂CH₃]⁺

122 [M - CH₂COOCH₂CH₃]⁺

108 [CH₃OC₆H₄NH]⁺

Experimental Protocols
The synthesis of ethyl 2-(4-methoxyanilino)acetate is typically achieved via the N-alkylation of

p-anisidine with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl

bromoacetate.

Synthesis of Ethyl 2-(4-methoxyanilino)acetate
Materials:

p-Anisidine

Ethyl chloroacetate

Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

Acetone or Dimethylformamide (DMF)

Ethyl acetate

Hexane

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:

To a solution of p-anisidine (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate

(1.5 - 2.0 eq).

Stir the mixture at room temperature for 15-30 minutes.

Add ethyl chloroacetate (1.1 - 1.2 eq) dropwise to the suspension.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

Filter the inorganic salts and wash the filter cake with acetone or ethyl acetate.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel using a mixture of hexane and

ethyl acetate as the eluent to afford pure ethyl 2-(4-methoxyanilino)acetate.

Spectroscopic Analysis Protocol:

¹H and ¹³C NMR: Dissolve the purified product in deuterated chloroform (CDCl₃) or another

suitable deuterated solvent. Record the spectra on a 400 MHz or higher field NMR

spectrometer.

IR Spectroscopy: Obtain the infrared spectrum of the purified product as a thin film on a salt

plate (NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.

Mass Spectrometry: Analyze the purified product using an electron ionization (EI) or

electrospray ionization (ESI) mass spectrometer to determine the molecular weight and
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fragmentation pattern.

Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ethyl

2-(4-methoxyanilino)acetate.
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Caption: Experimental workflow for the synthesis and characterization.

Signaling Pathway (General N-Alkylation)
The reaction proceeds via a standard Sₙ2 mechanism where the nucleophilic nitrogen of p-

anisidine attacks the electrophilic carbon of ethyl chloroacetate.
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To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for Ethyl
2-(4-methoxyanilino)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182486#spectroscopic-data-for-ethyl-2-4-
methoxyanilino-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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